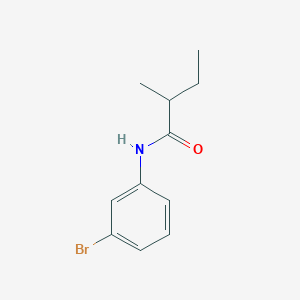
N-(3-bromophenyl)-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2-methylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-methylbutanamide typically involves the reaction of 3-bromobenzoyl chloride with 2-methylbutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 3-bromobenzoyl chloride in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-methylbutanamide to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, automated purification systems can be used to streamline the isolation and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex are commonly used.
Major Products Formed
Substitution Reactions: Products include N-(3-aminophenyl)-2-methylbutanamide, N-(3-thiophenyl)-2-methylbutanamide, and N-(3-alkoxyphenyl)-2-methylbutanamide.
Oxidation Reactions: Products include 3-bromobenzoic acid and its derivatives.
Reduction Reactions: Products include N-(3-bromophenyl)-2-methylbutylamine and related amines.
Scientific Research Applications
N-(3-bromophenyl)-2-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-methylbutanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom on the phenyl ring can enhance the compound’s binding affinity through halogen bonding interactions. Additionally, the amide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)-2-methylbutanamide
- N-(3-chlorophenyl)-2-methylbutanamide
- N-(3-iodophenyl)-2-methylbutanamide
Uniqueness
N-(3-bromophenyl)-2-methylbutanamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Bromine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and binding interactions. Additionally, the specific substitution pattern on the phenyl ring can affect the compound’s electronic properties and its behavior in various chemical reactions.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-methylbutanamide |
InChI |
InChI=1S/C11H14BrNO/c1-3-8(2)11(14)13-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
GBFFKBVNTNCQLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















